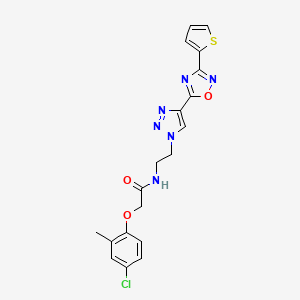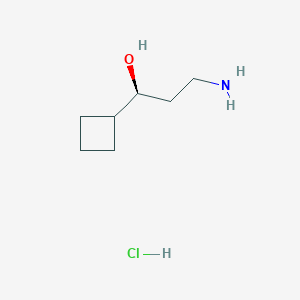
4-(4H-1,2,4-Triazol-4-yl)piperidin-dihydrochlorid
Übersicht
Beschreibung
4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C7H12N42ClH It is a derivative of piperidine and triazole, which are both significant in medicinal chemistry due to their biological activities
Wissenschaftliche Forschungsanwendungen
4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
Target of Action
The compound is part of a collection of unique chemicals provided for early discovery researchers , and as such, the specific biological targets it interacts with are still under investigation.
Mode of Action
Compounds containing the 1,2,4-triazole moiety have been found to exhibit a variety of biological activities, suggesting that this compound may interact with its targets in a complex manner .
Result of Action
Compounds with similar structures have been found to exhibit cytotoxic activities against certain tumor cell lines , suggesting potential anticancer properties.
Biochemische Analyse
Biochemical Properties
4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and function .
Cellular Effects
The effects of 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In various cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride can affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions ultimately result in the modulation of cellular processes and functions .
Temporal Effects in Laboratory Settings
The effects of 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to changes in cellular metabolism and gene expression, which can have lasting impacts on cell function. Additionally, the stability of 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride in various experimental conditions can affect its efficacy and potency .
Dosage Effects in Animal Models
In animal models, the effects of 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement of metabolic functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity .
Metabolic Pathways
4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. Additionally, it can affect the balance of metabolic pathways, thereby modulating cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions can influence the compound’s efficacy and potency by affecting its concentration at the target site .
Subcellular Localization
The subcellular localization of 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate enzyme activity and cellular metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride typically involves the reaction of piperidine with triazole derivatives under controlled conditions. One common method includes the cyclization of appropriate precursors in the presence of catalysts and solvents. The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the triazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the dihydrochloride salt form.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride
- 1-(4H-1,2,4-Triazol-3-ylmethyl)piperazine dihydrochloride
- 1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]piperazine trihydrochloride
Uniqueness
4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride is unique due to its specific structural configuration, which can result in distinct biological activities compared to its analogs. The position of the triazole ring and the piperidine moiety can influence its interaction with molecular targets, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
4-(1,2,4-triazol-4-yl)piperidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c1-3-8-4-2-7(1)11-5-9-10-6-11;;/h5-8H,1-4H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYQNIAHNRQKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690261-92-8 | |
| Record name | 4-(4H-1,2,4-Triazol-4-yl)piperidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-CYCLOPENTYL-5-{1-[(2-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PENTANAMIDE](/img/structure/B2516273.png)
![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3,4-difluorophenyl)urea](/img/structure/B2516274.png)
![2-ethyl-5-[(4-fluorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2516275.png)

![N-benzyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2516277.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2516279.png)



![3-(2-Bromophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]propanamide](/img/structure/B2516289.png)
![3,5-dimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2516291.png)
![2-chloro-N-[5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2516293.png)

